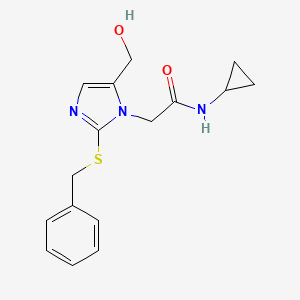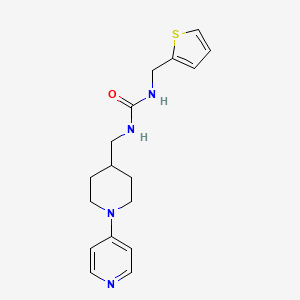![molecular formula C10H9F3N2O4 B2464971 2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]acetic acid CAS No. 145323-39-3](/img/structure/B2464971.png)
2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]acetic acid” is a chemical compound with the molecular formula C10H9F3N2O4 . It appears as a white to yellow powder or crystals .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9F3N2O4/c1-14(5-9(16)17)7-3-2-6(10(11,12)13)4-8(7)15(18)19/h2-4H,5H2,1H3,(H,16,17) . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis
This compound has a molecular weight of 278.19 . It is a white to yellow powder or crystals . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the sources I found.Applications De Recherche Scientifique
Thermal Decomposition Studies
- Decomposition Mechanisms : Rao and Yoganarasimhan (1985) investigated the thermal decomposition characteristics of similar compounds, like 2,4 dinitroanilino acetic acid and its methyl and ethyl esters, concluding that these compounds decompose through the loss of OH via a cyclic intermediate formed by intramolecular hydrogen bonding (Rao & Yoganarasimhan, 1985a; Rao & Yoganarasimhan, 1985b).
Synthesis and Chemical Reactions
- Chemical Synthesis : Nemec et al. (1974) synthesized 2-[3′-(Trifluoromethyl)anilino]-5-hydroxynicotinic acid through hydroxylation and a series of reactions starting from related nitropyridines, demonstrating the chemical versatility of similar trifluoromethylated anilino acids (Nemec, Meeker, & Schreiber, 1974).
- Cyclization and Nitration Reactions : Rosewear and Wilshire (1981) studied the cyclization of aldehydes and anilino-benzaldehydes into 2-nitro-acridines, contributing to the understanding of reactions involving compounds like 2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]acetic acid (Rosewear & Wilshire, 1981).
Application in Biochemistry and Organic Synthesis
- Biochemical Applications : Hatanaka et al. (1989) developed a chromogenic diazirine derivative of similar chemical structures for photoaffinity labeling, illustrating the potential of these compounds in biochemical research (Hatanaka, Yoshida, Nakayama, & Kanaoka, 1989).
- Organic Synthesis Enhancements : Ono, Kawamura, and Maruyama (1989) demonstrated the synthesis of pyrroles and porphyrins from trifluoromethylated compounds, showing the importance of these chemical structures in the synthesis of complex organic molecules (Ono, Kawamura, & Maruyama, 1989).
Safety and Hazards
The safety information for this compound includes several precautionary statements: P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . These codes correspond to recommended safety measures to take when handling the compound, such as wearing protective gloves and eye protection, and washing hands thoroughly after handling .
Propriétés
IUPAC Name |
2-[N-methyl-2-nitro-4-(trifluoromethyl)anilino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O4/c1-14(5-9(16)17)7-3-2-6(10(11,12)13)4-8(7)15(18)19/h2-4H,5H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIKUGYZTHXKJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2464890.png)
![(2Z)-2-[(2,4-difluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2464891.png)


![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2464898.png)
![N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2464900.png)

![7-chloro-3-(piperidin-1-ylcarbonyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B2464902.png)
![(4-(2-Ethoxynicotinoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2464905.png)
![5-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2464907.png)

![N-(2,3-dimethylphenyl)-2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2464909.png)

